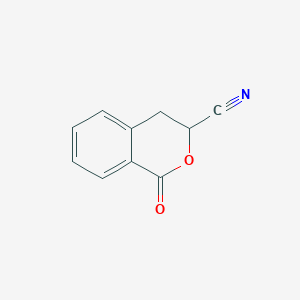

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

CAS No.:

Cat. No.: VC17701832

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO2 |

|---|---|

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 1-oxo-3,4-dihydroisochromene-3-carbonitrile |

| Standard InChI | InChI=1S/C10H7NO2/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-4,8H,5H2 |

| Standard InChI Key | AJIBCENILABZAF-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC(=O)C2=CC=CC=C21)C#N |

Introduction

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a heterocyclic organic compound characterized by its benzopyran structure, which consists of a benzene ring fused to a pyran ring. This compound is particularly notable for its carbonitrile group, which significantly influences its reactivity and potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can be achieved through various organic synthesis methods. Typically, these reactions involve the use of appropriate solvents, catalysts, and temperature conditions to optimize yield and purity. Techniques like thin-layer chromatography are often used to monitor the reaction progress.

Chemical Reactions and Applications

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can participate in several chemical reactions due to its reactive functional groups. Its potential applications include:

-

Medicinal Chemistry: The compound's structure suggests it could exhibit biological activities similar to other benzopyran derivatives, such as anti-inflammatory and anticancer properties.

-

Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules.

Spectroscopic Analysis

To confirm the identity and purity of synthesized samples, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential.

Comparison with Related Compounds

Other compounds in the benzopyran family, such as 5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile and 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile, share similar structural features but differ in their substituents, which affect their reactivity and applications.

Data Table: Comparison of Benzopyran Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | CHNO | 173.17 | -CN |

| 5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | CHClNO | 215.62 | -Cl, -CN |

| 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | CHBrNO | 259.06 | -Br, -CN |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume